BB-Cl-Amidine hydrochloride

Description

Properties

IUPAC Name |

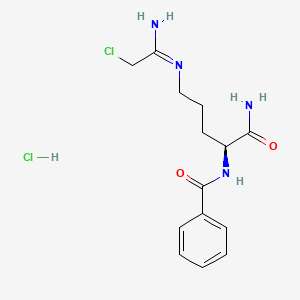

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFMEGSAOZAJIV-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-26-8 | |

| Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-5-(2-chloroethanimidamido)-2-(phenylformamido)pentanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BB-Cl-Amidine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BB-Cl-Amidine hydrochloride is a second-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor with enhanced cellular permeability and in vivo stability compared to its predecessor, Cl-amidine.[1] It functions primarily by covalently modifying a critical cysteine residue in the active site of PAD enzymes, thereby preventing the conversion of arginine to citrulline. This activity has significant implications for a range of physiological and pathological processes, including chromatin condensation, gene regulation, and the formation of neutrophil extracellular traps (NETs).[1] Beyond its canonical role as a PAD inhibitor, recent evidence has unveiled a secondary mechanism of action involving the direct inhibition of the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of BB-Cl-Amidine, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Pan-PAD Inhibition

BB-Cl-Amidine acts as an irreversible inhibitor of PAD enzymes 1, 2, 3, and 4.[1] The core structure of BB-Cl-Amidine mimics the PAD substrate arginine, allowing it to enter the enzyme's active site. The chloro-amidine "warhead" then covalently modifies a critical cysteine residue within the active site, leading to the enzyme's irreversible inactivation.[2] This prevents the deimination of arginine residues on substrate proteins, most notably histones.

Quantitative Inhibition Data

The potency of BB-Cl-Amidine against various PAD isoforms has been quantified through kinetic and half-maximal inhibitory concentration (IC50) studies.

| Parameter | PAD1 | PAD2 | PAD3 | PAD4 | Reference |

| k_inact/K_I (M⁻¹min⁻¹) | 16,100 | 4,100 | 6,800 | 13,300 | [1] |

| IC₅₀ (µM) | 0.8 | - | 6.2 | 5.9 | [3] |

Table 1: In vitro inhibitory activity of BB-Cl-Amidine against PAD isoforms. The k_inact/K_I value represents the efficiency of irreversible inhibition. A higher value indicates greater potency. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Potency

BB-Cl-Amidine exhibits significantly greater cellular potency compared to Cl-amidine, attributed to its increased hydrophobicity and resistance to proteolysis, which enhance cellular uptake and stability.[1]

| Compound | Cell Line | EC₅₀ (µM) | Reference |

| BB-Cl-Amidine | U2OS | 8.8 ± 0.6 | [1] |

| Cl-Amidine | U2OS | >200 | [1] |

Table 2: Cellular potency of BB-Cl-Amidine versus Cl-amidine. The EC50 value represents the concentration of the compound that gives a half-maximal response in a cell-based assay.

Secondary Mechanism of Action: STING Pathway Inhibition

Recent studies have identified a novel, PAD-independent mechanism of action for BB-Cl-Amidine: the direct inhibition of the STING (Stimulator of Interferon Genes) pathway.[4] STING is a critical signaling molecule in the innate immune response to cytosolic DNA.

BB-Cl-Amidine has been shown to directly modify cysteine 148 (Cys148) of STING, a residue essential for its oligomerization.[4] This covalent modification prevents STING from forming the oligomers necessary to activate downstream signaling cascades, including the phosphorylation of IRF3 and the subsequent production of type I interferons.[4]

Downstream Cellular Effects

The dual inhibitory actions of BB-Cl-Amidine on PADs and STING lead to a range of significant downstream cellular effects.

Inhibition of Neutrophil Extracellular Trap (NET) Formation

One of the most well-documented effects of BB-Cl-Amidine is its potent inhibition of NETosis, the process by which neutrophils release web-like structures of decondensed chromatin and granular proteins to trap pathogens.[1] PAD4-mediated citrullination of histones is a critical step in chromatin decondensation during NETosis. By inhibiting PAD4, BB-Cl-Amidine prevents histone citrullination and subsequent NET formation.[5]

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis in Cancer Cells

In certain cancer cell lines, such as acute myeloid leukemia (AML), BB-Cl-Amidine has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress.[6] This effect is primarily mediated through the activation of the PERK-eIF2α signaling pathway.[6] The accumulation of unfolded proteins in the ER, potentially due to the inhibition of PAD2 which plays a role in ER homeostasis, leads to the phosphorylation of PERK and eIF2α, culminating in apoptosis.[6]

Modulation of Immune Cell Responses

BB-Cl-Amidine can modulate the differentiation and function of various immune cells. In models of autoimmune disease, it has been shown to suppress pro-inflammatory Th1 and Th17 responses while promoting the anti-inflammatory Th2 phenotype. This immunomodulatory effect is thought to contribute to its therapeutic efficacy in conditions like rheumatoid arthritis.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: BB-Cl-Amidine inhibits PAD enzymes, preventing citrullination.

Caption: BB-Cl-Amidine inhibits STING oligomerization.

References

- 1. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Proteomic Platform To Identify Citrullinated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent "off-switch" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inducement of ER Stress by PAD Inhibitor BB-Cl-Amidine to Effectively Kill AML Cells | Semantic Scholar [semanticscholar.org]

BB-Cl-Amidine Hydrochloride: A Technical Guide to its Target Pathway and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of BB-Cl-Amidine hydrochloride, a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs). It elucidates its primary target pathway, mechanism of action, and significant downstream biological effects. This guide includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the core signaling pathway and experimental workflows to support further research and development.

Introduction: The Role of Peptidylarginine Deiminases (PADs) and Citrullination

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification known as citrullination or deimination.[1] This process involves the hydrolysis of a peptidyl-arginine residue on a protein to a peptidyl-citrulline.[2] This conversion of a positively charged arginine to a neutral citrulline can significantly alter the protein's structure and function, impacting processes such as protein-protein interactions, protein folding, and susceptibility to proteolysis.

Dysregulated PAD activity and the subsequent hypercitrullination of proteins have been implicated in the pathophysiology of numerous diseases, including autoimmune disorders (e.g., rheumatoid arthritis, lupus), various cancers, and inflammatory conditions.[3][4][5] Consequently, PAD enzymes have emerged as promising therapeutic targets for the development of novel inhibitors.

Core Target Pathway: Inhibition of Protein Citrullination

The primary target pathway of this compound is the direct inhibition of the enzymatic activity of the PAD family of enzymes.[6][7][8][9]

Mechanism of Action: BB-Cl-Amidine is an experimental drug that acts as a non-subtype selective, irreversible inhibitor of PADs.[6] It functions as a mechanism-based inhibitor, covalently modifying a conserved cysteine residue within the active site of the PAD enzymes.[3] This covalent modification permanently inactivates the enzyme, thereby preventing it from converting arginine residues to citrulline on its substrate proteins.[2][3]

BB-Cl-Amidine was developed as a derivative of an earlier PAD inhibitor, Cl-amidine.[2][10] It features structural modifications, including the replacement of the N-terminal benzoyl group with a biphenyl (B1667301) moiety and the C-terminus with a benzimidazole (B57391) group.[2] These changes were designed to increase its hydrophobicity, enhance cellular uptake, and prevent proteolytic degradation, leading to a significantly longer in vivo half-life and greater cellular potency compared to its predecessor.[2][5]

References

- 1. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BB-Cl-Amidine - Wikipedia [en.wikipedia.org]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

The Discovery and Development of BB-Cl-Amidine Hydrochloride: A Pan-PAD Inhibitor with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BB-Cl-Amidine hydrochloride is a second-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor that has emerged as a critical tool in the study of citrullination and a potential therapeutic agent for a range of inflammatory and autoimmune diseases, as well as cancer. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of BB-Cl-Amidine. It details the rationale for its design, which confers improved cellular bioavailability and in vivo stability over its predecessor, Cl-amidine. This document includes a compilation of key quantitative data, detailed experimental protocols for its characterization and use, and visual representations of the signaling pathways it modulates, namely the induction of endoplasmic reticulum (ER) stress and the inhibition of the STIMULATOR of interferon genes (STING) pathway.

Introduction: The Role of PAD Enzymes and the Need for Potent Inhibitors

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline.[1] This process, known as citrullination or deimination, can alter the structure and function of proteins, impacting various physiological and pathological processes.[2] Dysregulated PAD activity has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, ulcerative colitis, and various cancers.[1] The aberrant citrullination of proteins can lead to the generation of neoantigens, triggering autoimmune responses, and can also influence gene regulation and the formation of neutrophil extracellular traps (NETs).[1][3]

The critical role of PADs in disease has driven the development of inhibitors to modulate their activity. Early inhibitors, such as Cl-amidine, demonstrated the therapeutic potential of targeting PADs but were limited by poor metabolic stability and cell permeability.[4] This necessitated the development of second-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.

Discovery and Development of BB-Cl-Amidine

BB-Cl-Amidine was rationally designed to overcome the limitations of its precursor, Cl-amidine.[2][5] The key structural modifications included the replacement of the C-terminal amide of Cl-amidine with a benzimidazole (B57391) group and the substitution of the N-terminal benzoyl group with a biphenyl (B1667301) moiety.[2][5] These changes were intended to increase hydrophobicity, enhance cellular uptake, and limit proteolytic degradation.[2][5]

Synthesis of this compound

Mechanism of Action

BB-Cl-Amidine is an irreversible inhibitor of PAD enzymes.[6] It covalently modifies a conserved cysteine residue in the active site of PADs, leading to their inactivation.[6] As a pan-PAD inhibitor, it targets multiple isoforms of the enzyme.[1][7]

Signaling Pathways Modulated by BB-Cl-Amidine

Beyond its direct inhibition of PADs, BB-Cl-Amidine has been shown to modulate at least two key signaling pathways:

-

Induction of Endoplasmic Reticulum (ER) Stress: In acute myeloid leukemia (AML) cells, BB-Cl-Amidine has been shown to induce apoptosis by activating the ER stress response. This is evidenced by the increased phosphorylation of PERK (protein kinase R-like endoplasmic reticulum kinase) and eIF2α (eukaryotic initiation factor 2 alpha).[8]

-

Inhibition of the STING Pathway: BB-Cl-Amidine can inhibit the STING (STIMULATOR of interferon genes) pathway, which is involved in the innate immune response to cytosolic DNA. It achieves this by covalently modifying cysteine 148 (Cys148) on STING, which prevents its oligomerization and subsequent downstream signaling.[3][9] This activity appears to be independent of its PAD inhibitory function.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Potency of BB-Cl-Amidine against PAD Isoforms

| PAD Isoform | kinact/KI (M-1min-1) | Reference |

| PAD1 | 16,100 | [7] |

| PAD2 | 4,100 | [7] |

| PAD3 | 6,800 | [7] |

| PAD4 | 13,300 | [7] |

Table 2: Cellular Potency and Pharmacokinetics of BB-Cl-Amidine

| Parameter | Value | Cell Line/Species | Reference |

| EC50 (Cell Viability) | 8.8 ± 0.6 µM | U2OS | [2][6] |

| EC50 (Target Engagement) | 7.5 µM | HEK293T/PAD2 | [10] |

| EC50 (Histone H3 Citrullination) | 1.2 µM | HEK293T/PAD2 | [10] |

| In Vivo Half-life | 1.75 hours | Mouse | [5][6] |

| In Vivo Half-life (Cl-amidine) | ~15 minutes | Mouse | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro PAD Inhibition Assay

Objective: To determine the inhibitory potency of BB-Cl-Amidine against a specific PAD isoform.

Principle: This assay measures the enzymatic activity of a recombinant PAD enzyme by quantifying the production of citrulline from a substrate. The inhibitory effect of BB-Cl-Amidine is determined by measuring the reduction in citrulline formation.

Materials:

-

Recombinant human PAD enzyme (e.g., PAD4)

-

PAD Assay Buffer (e.g., 100 mM Tris-HCl pH 7.6, 50 mM NaCl, 10 mM CaCl2, 2 mM DTT)

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a specific peptide substrate

-

This compound stock solution (in DMSO)

-

Colorimetric reagent for citrulline detection (e.g., diacetyl monoxime-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of BB-Cl-Amidine in PAD Assay Buffer.

-

In a 96-well plate, add the diluted BB-Cl-Amidine solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant PAD enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (e.g., BAEE) to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Add the colorimetric reagent for citrulline detection and incubate according to the manufacturer's instructions (typically involves heating).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of BB-Cl-Amidine and determine the IC50 value.

Neutrophil Extracellular Trap (NET) Formation Assay

Objective: To assess the effect of BB-Cl-Amidine on NET formation by neutrophils.

Principle: Neutrophils are stimulated to produce NETs, which are web-like structures of DNA decorated with granular proteins. NET formation can be visualized and quantified using fluorescent dyes that stain extracellular DNA and by immunofluorescence for NET-associated proteins.

Materials:

-

Isolated human or murine neutrophils

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA, calcium ionophore A23187)

-

This compound stock solution (in DMSO)

-

Cell-impermeant DNA dye (e.g., Sytox Green)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies against NET components (e.g., anti-myeloperoxidase (MPO), anti-citrullinated histone H3)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope or plate reader

Procedure:

-

Seed isolated neutrophils in a multi-well plate (e.g., 96-well) and allow them to adhere.

-

Pre-treat the neutrophils with various concentrations of BB-Cl-Amidine or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulate the neutrophils with a NET-inducing agent (e.g., PMA) for 3-4 hours at 37°C. Include an unstimulated control.

-

For quantification by plate reader: Add a cell-impermeant DNA dye (e.g., Sytox Green) to the wells. Measure the fluorescence intensity, which is proportional to the amount of extracellular DNA.

-

For visualization by microscopy: a. Gently fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with permeabilization buffer. c. Block non-specific binding with blocking buffer. d. Incubate with primary antibodies against NET components. e. Wash and incubate with fluorescently labeled secondary antibodies. f. Counterstain the nuclei with DAPI. g. Acquire images using a fluorescence microscope and quantify the area of NETs using image analysis software.

Western Blot for ER Stress Markers

Objective: To determine if BB-Cl-Amidine induces ER stress by detecting the phosphorylation of PERK and eIF2α.

Materials:

-

Cell line of interest (e.g., AML cells)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat cells with BB-Cl-Amidine at various concentrations and for different time points. Include a vehicle control.

-

Lyse the cells and collect the protein lysates.

-

Quantify the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Acquire images using an imaging system and perform densitometric analysis to quantify the levels of phosphorylated proteins relative to the total protein and the loading control.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of BB-Cl-Amidine in an animal model.

Materials:

-

Laboratory animals (e.g., C57BL/6 mice)

-

This compound formulation for injection (e.g., dissolved in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Blood collection supplies (e.g., heparinized capillaries, collection tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Administer a single dose of BB-Cl-Amidine to the animals via a specific route (e.g., intravenous or subcutaneous injection).

-

Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis by protein precipitation (e.g., with acetonitrile) or another suitable extraction method.

-

Quantify the concentration of BB-Cl-Amidine in the plasma samples using a validated LC-MS/MS method.

-

Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Mandatory Visualizations

Signaling Pathways

Caption: BB-Cl-Amidine induced ER stress signaling pathway.

Caption: Inhibition of the STING pathway by BB-Cl-Amidine.

Experimental Workflow

Caption: General experimental workflow for characterizing BB-Cl-Amidine.

Conclusion

This compound represents a significant advancement in the development of PAD inhibitors. Its improved cellular potency and in vivo stability make it a valuable research tool for elucidating the roles of citrullination in health and disease. Furthermore, its ability to modulate the ER stress and STING pathways highlights its complex mechanism of action and suggests broader therapeutic potential. The detailed protocols and data presented in this technical guide are intended to facilitate further research into this promising compound and its potential applications in the treatment of a variety of human diseases.

References

- 1. scilit.com [scilit.com]

- 2. nordicbiosite.com [nordicbiosite.com]

- 3. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. besjournal.com [besjournal.com]

- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BB-Cl-Amidine Hydrochloride in the Inhibition of Protein Citrullination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein citrullination, an epigenetic post-translational modification catalyzed by Peptidylarginine Deiminases (PADs), is increasingly implicated in the pathophysiology of various autoimmune diseases, cancers, and inflammatory conditions. The irreversible pan-PAD inhibitor, BB-Cl-Amidine hydrochloride, has emerged as a critical tool for studying the biological consequences of protein citrullination and as a potential therapeutic agent. This technical guide provides an in-depth overview of BB-Cl-Amidine, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and its effects on key signaling pathways.

Introduction to Protein Citrullination and PAD Enzymes

Protein citrullination is the conversion of a peptidyl-arginine residue to a peptidyl-citrulline, resulting in the loss of a positive charge and alterations in protein structure and function.[1][2] This process is catalyzed by a family of five calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs 1-4 and 6), with PADs 1-4 being catalytically active.[3][4] Dysregulated PAD activity and the subsequent hypercitrullination of proteins are associated with the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, ulcerative colitis, and certain cancers.[5][6] Consequently, the inhibition of PAD enzymes presents a promising therapeutic strategy.

This compound: A Pan-PAD Inhibitor

BB-Cl-Amidine is a second-generation, irreversible pan-PAD inhibitor derived from Cl-amidine.[7] It possesses structural modifications, including an N-terminal biphenyl (B1667301) group and a C-terminal benzimidazole (B57391) group, which enhance its hydrophobicity, cellular uptake, and proteolytic stability compared to its predecessor.[7][8] BB-Cl-Amidine acts as a mechanism-based inhibitor, covalently modifying a critical cysteine residue in the active site of PAD enzymes, thereby irreversibly inactivating them.[9]

Quantitative Inhibitory and Cellular Activity Data

The potency and cellular effects of BB-Cl-Amidine have been characterized across various studies. The following tables summarize the key quantitative data.

| Table 1: In Vitro Inhibitory Potency of BB-Cl-Amidine Against PAD Isoforms | |

| PAD Isoform | k_inact / K_I (M⁻¹min⁻¹) |

| PAD1 | 16,100[10] |

| PAD2 | 4,100[10] |

| PAD3 | 6,800[10] |

| PAD4 | 13,300[10] |

| Table 2: Cellular Activity and Cytotoxicity of BB-Cl-Amidine | |

| Cell Line | Parameter |

| U2OS (Human Osteosarcoma) | EC50 (Cytotoxicity) |

| Canine and Feline Mammary Cancer Cell Lines | Reduced Viability and Tumorigenicity |

| Peripheral Blood Mononuclear Cells (PBMCs) and Polymorphonuclear Neutrophils (PMNs) | Cytotoxic at concentrations ≥ 1 µM |

| Table 3: In Vivo Efficacy of BB-Cl-Amidine in Animal Models | |

| Animal Model | Dosage and Administration |

| MRL/lpr Lupus-Prone Mice | 1 mg/kg, daily subcutaneous injection[11] |

| Collagen-Induced Arthritis (CIA) in DBA/1 Mice | 10 mg/kg, daily intraperitoneal injection[12] |

| Non-obese Diabetic (NOD) Mice | Not specified |

Key Signaling Pathways Modulated by BB-Cl-Amidine

BB-Cl-Amidine has been shown to modulate several critical signaling pathways implicated in inflammation and cancer.

Inhibition of the NF-κB Pathway

BB-Cl-Amidine inhibits the nuclear localization of the p65 subunit of NF-κB, a key transcription factor involved in inflammatory responses.[5][13] This leads to the downregulation of pro-inflammatory cytokines such as IL-1β and TNFα.[13]

Induction of Endoplasmic Reticulum (ER) Stress

In cancer cells, BB-Cl-Amidine has been shown to induce endoplasmic reticulum (ER) stress, leading to apoptosis.[14] It downregulates the 78 kDa Glucose-regulated Protein (GRP78) and upregulates the DNA Damage Inducible Transcript 3 (DDIT3), also known as CHOP.[14]

Detailed Experimental Protocols

In Vitro PAD Activity Assay

This protocol is adapted from methodologies described for assessing PAD activity using a fluorescent substrate.[14][15]

Materials:

-

Recombinant human PAD4 (or other PAD isoform)

-

This compound

-

Fluorescent PAD substrate (e.g., TAMRA-(GRGA)4)

-

Fluorescence quencher (e.g., Evans blue)

-

Assay Buffer: 15 mM Tris/HCl, pH 7.4

-

CaCl2

-

Dithiothreitol (DTT)

-

96-well black, clear flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of BB-Cl-Amidine in Assay Buffer.

-

In a 96-well plate, add recombinant PAD enzyme to each well.

-

Add the BB-Cl-Amidine dilutions or vehicle control (e.g., DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Add the fluorescent substrate and quencher to each well.

-

Initiate the reaction by adding CaCl2 (final concentration ~3 mM) and DTT (final concentration ~1 mM).

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation 555 nm, emission 580 nm).

-

Calculate the rate of substrate conversion (ΔRFU/min) to determine PAD activity and the inhibitory effect of BB-Cl-Amidine.

Neutrophil Extracellular Trap (NET) Formation Assay

This protocol is based on methods used to assess the effect of PAD inhibitors on NETosis.[1][10]

Materials:

-

Isolated neutrophils (e.g., from human peripheral blood or mouse bone marrow)

-

This compound

-

NET-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Cell-impermeable DNA dye (e.g., SYTOX Green)

-

Culture medium (e.g., RPMI 1640)

-

96-well culture plates

-

Fluorescence microscope or plate reader

Procedure:

-

Isolate neutrophils and resuspend in culture medium.

-

Seed neutrophils into 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of BB-Cl-Amidine or vehicle for 30-60 minutes.

-

Add the NET-inducing agent (e.g., PMA) to the wells.

-

Add the cell-impermeable DNA dye to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantify NET formation by measuring the fluorescence of the DNA dye using a plate reader or by capturing images with a fluorescence microscope.

Western Blot for Citrullinated Histones

This protocol outlines the detection of citrullinated histones in cell lysates.[3][16]

Materials:

-

Cells or tissues treated with or without BB-Cl-Amidine

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against citrullinated histone H3 (e.g., anti-CitH3)

-

Primary antibody for a loading control (e.g., anti-β-actin or anti-total Histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells or tissues and quantify protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (optional) and re-probe for a loading control.

Conclusion

This compound is a potent and versatile tool for investigating the role of protein citrullination in health and disease. Its well-characterized inhibitory activity against all active PAD isoforms, coupled with its improved cellular and in vivo properties, makes it an invaluable reagent for both basic research and preclinical studies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize BB-Cl-Amidine in their research endeavors to further elucidate the complex biology of protein citrullination and develop novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Isolation and Western Blot Analysis for PAD4 and Citrullinated Histone H3 [bio-protocol.org]

- 4. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Peptidylarginine Deiminase Inhibition Mitigates NET Formation and Protects Against Kidney, Skin, and Vascular Disease in Lupus-Prone MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]

- 7. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Immunomodulation By a Second-Generation Peptidyl Arginine Deiminase Inhibitor Abrogates Collagen-Induced Arthritis in a Therapeutic Protocol - ACR Meeting Abstracts [acrabstracts.org]

- 13. Citrullination of NF-kB p65 enhances its nuclear localization and TLR-induced expression of IL-1β and TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn2.caymanchem.com [cdn2.caymanchem.com]

The Effect of BB-Cl-Amidine Hydrochloride on Neutrophil Extracellular Trap (NET) Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. However, excessive or dysregulated NET formation (NETosis) is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as thrombosis. Peptidylarginine deiminases (PADs), particularly PAD4, play a crucial role in NETosis by catalyzing the citrullination of histones, which leads to chromatin decondensation. Consequently, PAD enzymes have emerged as attractive therapeutic targets for controlling pathological NET formation. This technical guide provides a comprehensive overview of BB-Cl-Amidine hydrochloride, a potent pan-PAD inhibitor, and its effect on NET formation. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for studying its effects, and visualize key pathways and workflows.

Introduction to this compound

BB-Cl-Amidine is a second-generation, irreversible pan-PAD inhibitor and a structural analogue of Cl-amidine.[1] It was designed to have improved cell permeability and a longer in vivo half-life compared to its predecessor.[1] BB-Cl-Amidine covalently modifies a critical cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation. By inhibiting PADs, BB-Cl-Amidine effectively blocks the citrullination of histones, a key step in the initiation of NETosis.[1][2] This inhibitory action makes BB-Cl-Amidine a valuable tool for studying the role of NETs in disease and a potential therapeutic agent for a range of NET-associated pathologies.

Mechanism of Action: Inhibition of PAD-Mediated Histone Citrullination

The formation of NETs is a complex process that can be triggered by various stimuli, including pathogens and inflammatory mediators. A critical event in the most common form of NETosis is the activation of PAD4. Upon neutrophil activation, PAD4 translocates to the nucleus and catalyzes the conversion of arginine residues on histones (primarily H3 and H4) to citrulline. This post-translational modification neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA backbone. The result is a dramatic decondensation of chromatin, which is essential for the subsequent release of NETs.[3]

BB-Cl-Amidine, as a pan-PAD inhibitor, targets and irreversibly inactivates multiple PAD isoforms, including the key player in NETosis, PAD4.[2] By blocking the enzymatic activity of PADs, BB-Cl-Amidine prevents the citrullination of histones. Without this crucial step, chromatin cannot decondense, and the cascade of events leading to NET formation is halted.[1]

Mechanism of BB-Cl-Amidine in inhibiting NET formation.

Data Presentation: Quantitative Analysis of BB-Cl-Amidine Efficacy

The following tables summarize the key quantitative data regarding the potency, selectivity, and efficacy of BB-Cl-Amidine in inhibiting PAD enzymes and NET formation.

Table 1: In Vitro Potency and Selectivity of BB-Cl-Amidine Against PAD Isoforms

| PAD Isoform | kinact/KI (M-1min-1) |

| PAD1 | 16,100 |

| PAD2 | 4,100 |

| PAD3 | 6,800 |

| PAD4 | 13,300 |

| Data from Knight et al. (2015)[1] and Cayman Chemical[2]. kinact/KI is a measure of the efficiency of an irreversible inhibitor. |

Table 2: Cellular Potency and Pharmacokinetics of BB-Cl-Amidine vs. Cl-amidine

| Parameter | BB-Cl-Amidine | Cl-amidine |

| Cellular Potency (EC50 in U2OS cells) | 8.8 ± 0.6 µM | >200 µM |

| In Vivo Half-life (mice) | ~1.75 hours | ~15 minutes |

| Data from Knight et al. (2015).[1] |

Table 3: In Vitro and In Vivo Inhibition of NET Formation by BB-Cl-Amidine

| Experimental Model | Stimulus | BB-Cl-Amidine Concentration/Dose | Observed Effect | Reference |

| In Vitro (Bone marrow neutrophils from MRL/lpr mice) | PMA | 20 µM and 200 µM | Significant inhibition of NET formation. | [1][2] |

| Ex Vivo (Neutrophils from treated MRL/lpr mice) | Spontaneous and PMA-stimulated | 1 mg/kg/day (subcutaneous) | Reduced NET formation. | [1] |

| In Vivo (MRL/lpr mice) | Lupus-like disease | 1 mg/kg/day (subcutaneous) | Reduced proteinuria, immune complex deposition, and skin disease. | [1][4] |

| In Vivo (Ischemic stroke mouse model) | MCAO | Intranasal administration | Significantly reduced infarct volume and improved neurological outcomes. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of BB-Cl-Amidine on NET formation.

Isolation of Murine Bone Marrow Neutrophils

This protocol describes the isolation of neutrophils from the bone marrow of mice, a common source for in vitro NETosis assays.

Workflow for murine bone marrow neutrophil isolation.

Materials:

-

C57BL/6 mice

-

RPMI 1640 medium with L-glutamine and HEPES

-

Histopaque-1077 and Histopaque-1119 (or similar density gradient media)

-

Phosphate-Buffered Saline (PBS)

-

15 mL and 50 mL conical tubes

-

Syringes and needles (25G)

-

Centrifuge

Procedure:

-

Euthanize mice according to approved institutional protocols.

-

Disinfect the hind legs with 70% ethanol and dissect the femurs and tibias, carefully removing the surrounding muscle tissue.

-

Cut the ends of the bones and flush the marrow out with ice-cold RPMI medium using a 25G needle and syringe into a 50 mL conical tube.

-

Create a single-cell suspension by gently pipetting up and down.

-

Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in PBS.

-

Carefully layer the cell suspension onto a density gradient (e.g., Histopaque-1077 over Histopaque-1119).

-

Centrifuge at 700 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the neutrophil layer at the interface of the two density media.

-

Wash the collected cells with PBS and centrifuge at 400 x g for 10 minutes at 4°C. Repeat the wash step.

-

Resuspend the final neutrophil pellet in the desired experimental buffer and determine cell concentration and purity (e.g., via flow cytometry for Ly6G/Gr-1).

In Vitro NET Formation Assay and Quantification

This protocol details how to induce and quantify NET formation in vitro using immunofluorescence microscopy.

Materials:

-

Isolated neutrophils

-

Poly-L-lysine coated coverslips or multi-well plates

-

Phorbol 12-myristate 13-acetate (PMA) or other desired NET inducer

-

This compound

-

RPMI 1640 medium (phenol red-free)

-

SYTOX Green or other cell-impermeable DNA dye

-

Paraformaldehyde (PFA) for fixation

-

Primary antibodies (e.g., anti-myeloperoxidase (MPO), anti-neutrophil elastase (NE), anti-citrullinated histone H3)

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed isolated neutrophils onto poly-L-lysine coated surfaces and allow them to adhere for 30-60 minutes at 37°C.

-

Pre-treat the cells with various concentrations of BB-Cl-Amidine or vehicle control for 30-60 minutes.

-

Stimulate the neutrophils with a NET-inducing agent (e.g., 100 nM PMA) for 2-4 hours at 37°C.

-

For live-cell imaging and simple quantification: Add a cell-impermeable DNA dye (e.g., SYTOX Green) to the wells and measure the fluorescence intensity over time using a plate reader.

-

For immunofluorescence microscopy: a. After stimulation, gently wash the cells with PBS and fix with 4% PFA for 15 minutes. b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. c. Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour. d. Incubate with primary antibodies against NET components (e.g., MPO, NE, citrullinated histone H3) overnight at 4°C. e. Wash with PBS and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature. f. Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify NET formation by measuring the area of extracellular DNA or by counting the number of NET-releasing cells relative to the total number of cells.

MPO-DNA Complex ELISA

This ELISA-based method quantifies a specific component of NETs, the MPO-DNA complex, in biological fluids or cell culture supernatants.

Workflow for MPO-DNA Complex ELISA.

Materials:

-

High-binding 96-well ELISA plate

-

Anti-MPO antibody (capture antibody)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Samples (cell culture supernatants, plasma, etc.)

-

HRP-conjugated anti-DNA antibody (detection antibody)

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with anti-MPO antibody overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with blocking buffer for 2 hours at room temperature.

-

Wash the plate three times.

-

Add your samples (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate three times.

-

Add the HRP-conjugated anti-DNA antibody and incubate for 2 hours at room temperature.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until a color change is observed.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a plate reader.

Western Blot for Citrullinated Histone H3

This protocol is used to detect the levels of citrullinated histone H3 (Cit-H3), a key marker of PAD activity and NETosis, in cell lysates.

Materials:

-

Cell lysates from neutrophils treated with or without BB-Cl-Amidine

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against citrullinated histone H3 (Cit-H3)

-

Primary antibody for a loading control (e.g., anti-β-actin or anti-total histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from treated and control neutrophils.

-

Quantify the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Cit-H3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.

Conclusion

This compound is a potent and specific inhibitor of peptidylarginine deiminases, with improved cellular activity and a longer in vivo half-life compared to its predecessor, Cl-amidine. Its ability to effectively block histone citrullination and subsequent NET formation has been demonstrated in various in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the role of NETs in their specific areas of interest and to evaluate the therapeutic potential of PAD inhibitors like BB-Cl-Amidine. As our understanding of the pathological roles of NETs continues to grow, tools such as BB-Cl-Amidine will be invaluable for the development of novel therapeutic strategies for a wide range of diseases.

References

- 1. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Peptidylarginine Deiminase Inhibition Mitigates NET Formation and Protects Against Kidney, Skin, and Vascular Disease in Lupus-Prone MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]

- 4. Blocking peptidyl arginine deiminase 4 confers neuroprotective effect in the post-ischemic brain through both NETosis-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pan-PAD Inhibitor BB-Cl-Amidine: A Technical Guide to its Role in Endoplasmic Reticulum Stress Induction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BB-Cl-Amidine, a potent, irreversible pan-inhibitor of Peptidyl Arginine Deiminases (PADs), has emerged as a significant agent in cancer research, primarily through its ability to induce apoptosis in malignant cells. A critical mechanism underpinning its cytotoxic effects is the induction of endoplasmic reticulum (ER) stress. This technical guide provides an in-depth exploration of the molecular pathways activated by BB-Cl-Amidine, focusing on its role as an ER stress inducer. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: BB-Cl-Amidine and its Primary Target

BB-Cl-Amidine is a second-generation pan-PAD inhibitor with enhanced cellular permeability and stability compared to its predecessor, Cl-amidine.[1][2] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline.[3] This process, known as citrullination or deimination, can alter protein structure and function, thereby impacting various cellular processes, including gene regulation, cell differentiation, and apoptosis.[4][5] Notably, PAD enzymes, particularly PAD2 and PAD4, are often overexpressed in various cancers, including Acute Myeloid Leukemia (AML) and mammary tumors, making them attractive therapeutic targets.[6][7]

BB-Cl-Amidine's primary mechanism of action is the irreversible inhibition of PADs, leading to a global reduction in protein citrullination.[4] This inhibition has been shown to trigger apoptosis in cancer cells, and a growing body of evidence points to the induction of ER stress as a key downstream effector of this process.[6][7]

The Role of BB-Cl-Amidine in Inducing Endoplasmic Reticulum Stress

The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome.[1][8] Perturbations that disrupt the ER's protein-folding capacity lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[8] To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged.[9]

The UPR is mediated by three main ER transmembrane sensors:

-

PERK (PKR-like ER kinase)

-

IRE1α (Inositol-requiring enzyme 1α)

-

ATF6 (Activating transcription factor 6)

Studies have demonstrated that BB-Cl-Amidine treatment activates the ER stress response, primarily through the PERK pathway.[6][7] Inhibition of PAD2, in particular, appears to be crucial for this effect, suggesting that PAD2 plays a role in maintaining ER homeostasis.[6]

Activation of the PERK Pathway

The most consistently reported effect of BB-Cl-Amidine on the UPR is the activation of the PERK branch. Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[6] This phosphorylation has two main consequences:

-

Global attenuation of protein synthesis: This reduces the influx of new proteins into the already stressed ER.

-

Selective translation of certain mRNAs: Most notably, the transcription factor ATF4.

ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, importantly, apoptosis. A key pro-apoptotic target of ATF4 is the transcription factor CHOP (C/EBP homologous protein), also known as DDIT3.[9]

Evidence from studies on AML and mammary cancer cells shows that BB-Cl-Amidine treatment leads to increased levels of phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α), followed by the upregulation of CHOP.[6][7] This cascade is a primary driver of the apoptotic cell death observed with BB-Cl-Amidine treatment.

Effects on IRE1α and ATF6 Pathways

While the activation of the PERK pathway is well-documented, the effects of BB-Cl-Amidine on the IRE1α and ATF6 branches of the UPR are less clear. Some evidence suggests that PAD2 overexpression can induce the IRE1α/XBP1 pathway, hinting at a potential role for BB-Cl-Amidine in modulating this branch as well.[6] The IRE1α pathway, upon activation, leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. The ATF6 pathway involves the translocation of ATF6 to the Golgi apparatus, where it is cleaved to release a transcription factor that also upregulates ER chaperones and ERAD components. Further research is needed to fully elucidate the impact of BB-Cl-Amidine on these two UPR arms.

The Link Between PAD Inhibition and ER Stress: A Mechanistic Hypothesis

The precise molecular steps connecting PAD inhibition by BB-Cl-Amidine to the initiation of ER stress are still under investigation. One leading hypothesis is that PAD2-mediated citrullination is essential for the proper folding and function of key proteins within the ER. Inhibition of PAD2 would therefore lead to the accumulation of misfolded or dysfunctional proteins, triggering the UPR. Potential PAD2 substrates in the ER could include chaperones or other proteins involved in protein quality control.[8][10][11] Mass spectrometry-based proteomics studies are underway to identify specific citrullinated proteins within the ER that are affected by PAD inhibitors, which will be crucial in fully understanding this mechanism.[6][12][13]

Quantitative Data on BB-Cl-Amidine's Effects

Quantitative analysis of the cellular effects of BB-Cl-Amidine is essential for understanding its potency and therapeutic window. The following tables summarize the available quantitative data from various studies.

| Cell Line | Assay | Parameter | Value | Reference |

| U2OS | MTT Assay | EC50 (72h) | 8.8 ± 0.6 µM | [14] |

| CaSki | MTT Assay | Viability | Dose-dependent decrease (48h) | [15] |

| REM134 (Canine Mammary Cancer) | MTT Assay | Viability | Significant decrease at ≥ 5 µM (48h) | [16] |

| K12-72.1 (Feline Mammary Cancer) | MTT Assay | Viability | Significant decrease at ≥ 1 µM (48h) | [16] |

Table 1: Cytotoxicity of BB-Cl-Amidine in Various Cancer Cell Lines. This table presents the half-maximal effective concentration (EC50) and other viability data for BB-Cl-Amidine across different cancer cell lines.

| Cell Line | Treatment | ER Stress Marker | Observation | Reference |

| AML Cells | BB-Cl-Amidine | p-PERK | Increased | [6] |

| AML Cells | BB-Cl-Amidine | p-eIF2α | Increased | [6] |

| Canine & Feline Mammary Cancer Cells | BB-Cl-Amidine | GRP78 | Downregulated | [7] |

| Canine & Feline Mammary Cancer Cells | BB-Cl-Amidine | DDIT3 (CHOP) | Upregulated | [7] |

Table 2: Effect of BB-Cl-Amidine on ER Stress Markers. This table summarizes the qualitative changes observed in key ER stress markers upon treatment with BB-Cl-Amidine.

| Cell Line | Treatment | Apoptosis Marker | Observation | Reference |

| CaSki | 3 µM BB-Cl-Amidine (24h & 48h) | Annexin V+/PI- | Increased | [15] |

| REM134 | 10 µM BB-Cl-Amidine (6h) | Caspase-3 | Positive staining | [16] |

| K12-72.1 | 10 µM BB-Cl-Amidine (6h) | Caspase-3 | Positive staining | [16] |

Table 3: Induction of Apoptosis by BB-Cl-Amidine. This table highlights the pro-apoptotic effects of BB-Cl-Amidine as measured by different apoptosis markers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of BB-Cl-Amidine on ER stress and cell viability.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Cell culture medium

-

BB-Cl-Amidine stock solution

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of BB-Cl-Amidine for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[4][17]

Western Blot Analysis of ER Stress Markers

Western blotting is used to detect specific proteins in a sample. This protocol is for detecting key ER stress markers like p-PERK, p-eIF2α, GRP78, and CHOP.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for p-PERK, p-eIF2α, GRP78, CHOP, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Treat cells with BB-Cl-Amidine at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer on ice.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.[18]

Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

qRT-PCR is used to measure the expression levels of specific genes. This protocol can be used to quantify the mRNA levels of UPR target genes such as HSPA5 (GRP78), DDIT3 (CHOP), and spliced XBP1.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB)

Protocol:

-

Treat cells with BB-Cl-Amidine.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using SYBR Green master mix and specific primers.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[19][20]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Treat cells with BB-Cl-Amidine.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry.[21]

Signaling Pathways and Visualizations

To better understand the complex interactions involved in BB-Cl-Amidine-induced ER stress, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

BB-Cl-Amidine-Induced ER Stress and Apoptosis Pathway

Caption: BB-Cl-Amidine induces apoptosis via the PERK pathway of ER stress.

Experimental Workflow for Studying BB-Cl-Amidine's Effects

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Role of the PADI family in inflammatory autoimmune diseases and cancers: A systematic review [frontiersin.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidating Citrullination by Mass Spectrometry and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CHOP induces death by promoting protein synthesis and oxidation in the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Folding in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The endoplasmic reticulum protein folding factory and its chaperones: new targets for drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Citrullinated Proteins Analysis Service - Creative Proteomics [creative-proteomics.com]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. protocols.io [protocols.io]

- 18. Inducement of ER Stress by PAD Inhibitor BB-Cl-Amidine to Effectively Kill AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

BB-Cl-Amidine Hydrochloride: A Technical Guide to its Impact on Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BB-Cl-Amidine hydrochloride is a second-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor that has emerged as a critical tool in the study of protein citrullination and its role in gene regulation. By covalently modifying a cysteine residue in the active site of PAD enzymes, BB-Cl-Amidine effectively blocks the conversion of arginine to citrulline, a post-translational modification implicated in a host of physiological and pathological processes. This technical guide provides an in-depth overview of BB-Cl-Amidine's mechanism of action, its quantifiable effects on PAD enzymes and gene expression, detailed experimental protocols for its use, and a visual representation of the key signaling pathways it modulates.

Core Mechanism of Action

This compound is a bioavailable and potent inhibitor of all catalytically active PAD isoforms (PAD1, PAD2, PAD3, and PAD4).[1][2] Its mechanism of action is characterized by the irreversible inactivation of these enzymes. This is achieved through the covalent modification of a critical cysteine residue within the enzyme's active site by the chloroacetamidine warhead of the inhibitor.[1] This modification prevents the binding of the natural substrate, arginine, thereby halting the deimination process that converts arginine to citrulline.[1]

The functional consequence of PAD inhibition by BB-Cl-Amidine is a significant reduction in protein citrullination. One of the most critical substrates for PADs in the context of gene regulation is histone H3.[3] By inhibiting the citrullination of histone H3, BB-Cl-Amidine prevents the associated chromatin decondensation, a process that is often a prerequisite for gene transcription.[4] This inhibitory action on histone citrullination forms the basis of BB-Cl-Amidine's profound impact on the expression of a variety of genes involved in inflammation, immunity, and cancer progression.[3][5][6]

Quantitative Data on the Effects of BB-Cl-Amidine

The following tables summarize the key quantitative data regarding the inhibitory activity of BB-Cl-Amidine and its effects on gene expression.

Table 1: Inhibitory Activity of BB-Cl-Amidine against PAD Isoforms

| PAD Isoform | IC50 / Inhibition | Test System | Reference |

| PAD1 | k_inact/K_I = 16,100 M⁻¹min⁻¹ | Recombinant Human PAD1 | [1] |

| PAD2 | ~15-20 µM (for 90% inhibition) | Recombinant Human PAD2 | [3] |

| PAD3 | k_inact/K_I = 6,800 M⁻¹min⁻¹ | Recombinant Human PAD3 | [1] |

| PAD4 | ~4 µM (for 90% inhibition) | Recombinant Human PAD4 | [3] |

Table 2: Documented Effects of BB-Cl-Amidine on Gene Expression

| Gene/Gene Set | Effect | Cell/Animal Model | Quantitative Change | Reference |

| Interferon-Regulated Genes (IRGs) | Downregulation | MRL/lpr mice (lupus model) | Strong trend towards downregulation | [5][7] |

| DNA Damage Inducible Transcript 3 (DDIT3) | Upregulation | Canine and feline mammary cancer cell lines | Not specified | [6][7][8][9] |

| 78 kDa Glucose-regulated Protein (GRP78) | Downregulation | Canine and feline mammary cancer cell lines | Not specified | [6][7][8][9] |

| Inducible Nitric Oxide Synthase (iNOS) | Suppression | Lipopolysaccharide-stimulated Dendritic Cells | ~30-80% reduction in protein expression with 50-200 µM Cl-amidine | [10] |

Key Signaling Pathways Modulated by BB-Cl-Amidine

BB-Cl-Amidine has been shown to significantly impact at least two major signaling pathways involved in immune response and cellular stress.

Inhibition of the cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, leading to the production of type I interferons.[3][11][12][13][14] BB-Cl-Amidine has been identified as a potent inhibitor of this pathway. It acts by preventing the oligomerization of the STING protein, a crucial step for downstream signaling.[11] This inhibition is independent of its PAD-inhibitory activity and occurs through the modification of Cys148 on STING.[11]

Activation of the Endoplasmic Reticulum (ER) Stress Pathway

The Endoplasmic Reticulum (ER) is responsible for the proper folding of secretory and transmembrane proteins. The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress and the activation of the Unfolded Protein Response (UPR).[15][16] In the context of cancer, BB-Cl-Amidine has been shown to induce ER stress, leading to apoptosis in cancer cells.[6][7][8][9] This is achieved, in part, by downregulating the expression of the chaperone protein GRP78 (also known as BiP) and upregulating the pro-apoptotic transcription factor DDIT3 (also known as CHOP).[6][7][8][9]

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of BB-Cl-Amidine on gene regulation.

Western Blot Analysis of Histone H3 Citrullination

This protocol is designed to detect changes in the levels of citrullinated histone H3 in cells treated with BB-Cl-Amidine.

Materials:

-

Cell culture reagents

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-citrullinated Histone H3 (e.g., targeting citrullinated R2, R8, R17), anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with desired concentrations of BB-Cl-Amidine (e.g., 1-20 µM) or DMSO for the desired time (e.g., 24-48 hours).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load samples onto a 15% SDS-PAGE gel and perform electrophoresis. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Detect chemiluminescence using an imaging system.

-

Analysis: Quantify band intensities and normalize the citrullinated H3 signal to the total H3 signal.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the steps to identify genomic regions where histone H3 citrullination is altered by BB-Cl-Amidine treatment.

Materials:

-

Cell culture reagents and BB-Cl-Amidine

-

Formaldehyde (B43269) (1% final concentration) for cross-linking

-

Glycine (125 mM final concentration)

-

Cell lysis and chromatin shearing buffers

-

Sonicator

-

Anti-citrullinated Histone H3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for NGS library preparation

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with BB-Cl-Amidine as described above. Cross-link proteins to DNA with 1% formaldehyde for 10 minutes. Quench with glycine.

-

Chromatin Preparation: Lyse cells and shear chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate sheared chromatin with the anti-citrullinated H3 antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library for next-generation sequencing according to the sequencer's protocol.

-

Data Analysis: Align sequence reads to the reference genome, perform peak calling, and identify differentially bound regions between treated and control samples.

RNA Sequencing (RNA-seq)

This protocol provides a general workflow for analyzing global gene expression changes induced by BB-Cl-Amidine.

Materials:

-

Cell culture reagents and BB-Cl-Amidine

-

RNA extraction kit (e.g., RNeasy)

-

DNase I

-

RNA quality assessment tool (e.g., Bioanalyzer)

-

Reagents for mRNA purification/rRNA depletion

-

Reagents for cDNA synthesis and NGS library preparation

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with BB-Cl-Amidine. Lyse cells and extract total RNA using a suitable kit. Perform on-column DNase digestion.

-

RNA Quality Control: Assess RNA integrity and quantity.

-

Library Preparation: Purify mRNA (poly-A selection) or deplete ribosomal RNA. Fragment the RNA and synthesize cDNA. Prepare the sequencing library.

-

Sequencing: Sequence the library on a next-generation sequencing platform.

-

Data Analysis: Perform quality control of raw reads, align reads to the reference genome, quantify gene expression, and perform differential gene expression analysis.

Conclusion

This compound is a powerful research tool for dissecting the roles of protein citrullination in gene regulation. Its ability to irreversibly inhibit PAD enzymes provides a robust method for studying the downstream consequences of reduced citrullination on chromatin structure and the expression of genes central to various diseases. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers aiming to leverage this compound in their studies of epigenetics, immunology, and oncology. As our understanding of the intricate roles of PADs in cellular processes continues to grow, the utility of specific and potent inhibitors like BB-Cl-Amidine will undoubtedly expand, paving the way for new therapeutic strategies.

References

- 1. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 4. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BB-Cl-Amidine as a novel therapeutic for canine and feline mammary cancer via activation of the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BB-Cl-Amidine | Protein Arginine Deiminase | CAS 1802637-39-3 | Buy BB-Cl-Amidine from Supplier InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sketchviz.com [sketchviz.com]

- 16. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

BB-Cl-Amidine Hydrochloride: A Technical Guide to Cellular Uptake and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction